The Discovery and Chemical Synthesis of Xevinapant: A Technical Guide
The Discovery and Chemical Synthesis of Xevinapant: A Technical Guide
An In-Depth Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
Xevinapant (formerly known as Debio 1143 and AT-406) is a first-in-class, orally bioavailable, small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs). It functions as a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic, targeting and inhibiting X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[1] By mimicking the natural pro-apoptotic protein SMAC, xevinapant promotes programmed cell death (apoptosis) in cancer cells and enhances their sensitivity to chemo- and radiotherapy.[2][3] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and key experimental data related to xevinapant.
Discovery and Development
The journey of xevinapant began in the academic laboratories of Dr. Shaomeng Wang at the University of Michigan, where it was first discovered as AT-406.[4] The compound emerged from a research program focused on developing small-molecule mimetics of the SMAC protein to antagonize IAPs, which are frequently overexpressed in cancer cells, contributing to treatment resistance.[5]
The promising preclinical data of AT-406 led to its licensing by Ascenta Therapeutics, a biopharmaceutical company specializing in apoptosis-targeting cancer therapies. In September 2011, Debiopharm Group™ (Debiopharm) acquired the exclusive worldwide license for the development and commercialization of AT-406, renaming it Debio 1143.
Debiopharm advanced xevinapant through extensive preclinical and clinical development, notably demonstrating significant efficacy in combination with chemoradiotherapy in a Phase 2 study for locally advanced squamous cell carcinoma of the head and neck (LA SCCHN). These positive results prompted the U.S. Food and Drug Administration (FDA) to grant Breakthrough Therapy Designation for xevinapant in this indication in February 2020.
In March 2021, Merck KGaA, Darmstadt, Germany, entered into a worldwide in-licensing agreement with Debiopharm to co-develop and commercialize xevinapant, recognizing its potential as a transformative therapy. However, in June 2024, the Phase 3 TrilynX study was discontinued following an interim analysis that indicated the trial was unlikely to meet its primary endpoint.
Chemical Synthesis
The chemical synthesis of xevinapant, with the IUPAC name (5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a]diazocine-8-carboxamide, is a multi-step process. A novel and efficient synthesis of the core 1,5-diazabicyclo[6.3.0]dodecane structure has been reported, starting from a pyroglutamic acid derivative. The overall synthetic strategy involves the construction of this core scaffold followed by the sequential attachment of the various side chains.
A plausible synthetic workflow is outlined below. This represents a logical sequence for the assembly of the molecule based on established chemical principles and the published synthesis of the core structure.
Caption: A logical workflow for the chemical synthesis of Xevinapant.
Mechanism of Action
Xevinapant exerts its anti-cancer effects through a dual mechanism of action that both directly induces apoptosis and enhances the anti-tumor immune response.
Induction of Apoptosis
As a SMAC mimetic, xevinapant binds to the BIR (Baculoviral IAP Repeat) domains of XIAP, cIAP1, and cIAP2 with high affinity. This binding competitively inhibits the interaction of IAPs with caspases, the key executioners of apoptosis. By neutralizing these endogenous inhibitors, xevinapant liberates caspase activity, leading to the initiation of the apoptotic cascade and programmed cell death. The inhibition of cIAP1 and cIAP2 also leads to their auto-ubiquitination and subsequent proteasomal degradation, further amplifying the pro-apoptotic signal.
Enhancement of Anti-Tumor Immunity
The degradation of cIAP1 and cIAP2 also results in the stabilization of NIK (NF-κB-inducing kinase), a key regulator of the non-canonical NF-κB signaling pathway. Activation of this pathway in immune cells within the tumor microenvironment leads to the production of pro-inflammatory cytokines and chemokines, which can enhance the recruitment and activation of anti-tumor immune cells, such as CD8+ T cells.
The signaling pathways modulated by xevinapant are illustrated in the diagram below.
Caption: Signaling pathways modulated by Xevinapant.
Quantitative Data
The efficacy of xevinapant has been quantified in both preclinical and clinical studies.
Preclinical Data
| Parameter | Target | Value | Reference |
| Binding Affinity (Ki) | XIAP | 66.4 nM | |
| cIAP1 | 1.9 nM | ||
| cIAP2 | 5.1 nM | ||
| Cell Viability (IC50) | MDA-MB-231 (Breast Cancer) | 144 nM | |
| SK-OV-3 (Ovarian Cancer) | 142 nM | ||
| Ovarian Cancer Cell Lines | 0.05 - 0.5 µg/mL |
Clinical Data (Phase 2 Study - NCT02022098)
| Endpoint | Xevinapant + CRT | Placebo + CRT | p-value | Reference |
| Locoregional Control at 18 months | 54% | 33% | 0.0232 | |
| Median Progression-Free Survival | Not Reached | 16.9 months | 0.0019 | |
| 5-year Overall Survival | 53% | 28% | 0.0101 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
IAP Binding Affinity Assay (Fluorescence Polarization)
This assay measures the binding of xevinapant to the BIR3 domains of XIAP, cIAP1, and cIAP2.
Caption: Workflow for the IAP binding affinity assay.
Protocol:
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Reagents and Buffers:
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Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 µg/mL bovine γ-globulin, 0.02% sodium azide.
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Fluorescently labeled SMAC peptide (tracer).
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Purified recombinant XIAP-BIR3, cIAP1-BIR3, and cIAP2-BIR3 proteins.
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Xevinapant stock solution in DMSO.
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Procedure:
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In a 384-well black plate, add the assay buffer.
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Add the IAP-BIR3 protein and the fluorescently labeled SMAC peptide to each well at optimized concentrations.
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Add serial dilutions of xevinapant to the wells. Include controls with no inhibitor (maximum polarization) and no IAP protein (minimum polarization).
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Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
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Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).
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Calculate the Ki values by fitting the data to a competitive binding equation.
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Cell-Based Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with xevinapant.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
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Cell Culture and Treatment:
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Seed cancer cells in a 6-well plate and allow them to adhere overnight.
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Treat the cells with various concentrations of xevinapant or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
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Cell Staining:
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Harvest the cells by trypsinization and collect the culture medium containing any floating cells.
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Wash the cells with cold PBS.
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Resuspend the cell pellet in 1X Annexin V binding buffer.
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Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and propidium iodide (PI) to the cell suspension.
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Incubate the cells at room temperature in the dark for 15-20 minutes.
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Flow Cytometry Analysis:
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Analyze the stained cells using a flow cytometer.
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Annexin V-positive, PI-negative cells are considered early apoptotic.
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Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
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Annexin V-negative, PI-negative cells are viable.
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In Vivo Efficacy Study (MC38 Syngeneic Tumor Model)
This model is used to evaluate the anti-tumor activity of xevinapant in an immunocompetent host.
Protocol:
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Tumor Implantation:
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Subcutaneously inject MC38 colon carcinoma cells into the flank of C57BL/6 mice.
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Treatment:
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Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, xevinapant alone, radiotherapy alone, xevinapant + radiotherapy).
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Administer xevinapant orally at a specified dose and schedule (e.g., 100 mg/kg daily).
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Deliver radiotherapy to the tumor site as a single dose or in fractions.
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Monitoring and Endpoint:
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Measure tumor volume and body weight regularly.
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The primary endpoint is typically tumor growth inhibition or delay. Survival can also be monitored.
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Conclusion
Xevinapant is a well-characterized IAP antagonist with a clear mechanism of action and a significant body of preclinical and clinical data. While the recent discontinuation of the Phase 3 TrilynX study in LA SCCHN is a setback, the extensive research conducted on this molecule provides valuable insights into the therapeutic potential of targeting the IAP pathway in oncology. The detailed understanding of its discovery, synthesis, and biological activity will continue to inform future drug development efforts in the field of apoptosis and immuno-oncology.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Xevinapant or placebo plus chemoradiotherapy in locally advanced squamous cell carcinoma of the head and neck: TrilynX phase III study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugdiscovery.umich.edu [drugdiscovery.umich.edu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Debiopharm and Ascenta Therapeutics, Inc. announce an exclusive license agreement for the development and commercialization of the IAP (Inhibitor of Apoptosis Protein) Inhibitor AT-406 (called Debio 1143 by Debiopharm) for the treatment of various tumors - Debiopharm [debiopharm.com]
